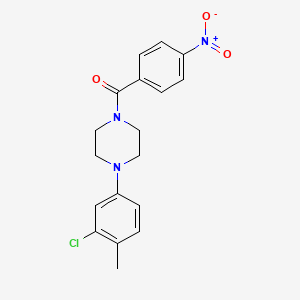
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as Filastatin , is the filamentation process of the Candida albicans species . This process is crucial for the virulence of this fungal species .
Mode of Action
Filastatin acts by inhibiting the adhesion of various pathogenic Candida species to both polystyrene and human cells . It also inhibits the transition from yeast to filamentous form, a critical step in the pathogenesis of Candida infections . Furthermore, it suppresses the filament-specific HWP1 promoter .
Biochemical Pathways
It is known that the compound interferes with theHWP1 promoter , which is specific to the filamentous form of Candida albicans . This suggests that Filastatin may disrupt the signaling pathways that regulate the yeast-to-hyphae transition.
Pharmacokinetics
It is soluble in dmso at a concentration of 15mg/ml , which suggests it may have good bioavailability
Result of Action
The result of Filastatin’s action is a reduction in the virulence of Candida species by preventing their adhesion to surfaces and inhibiting their morphological transition . This makes Filastatin a potent antifungal agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Filastatin. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability
生物活性
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic implications.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 353.81 g/mol
- CAS Number : 431996-53-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor , antidepressant , and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of piperazine compounds, including the one , exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is often linked to the inhibition of cell proliferation and induction of apoptosis.
Case Study Example :
A study assessing the cytotoxicity of piperazine derivatives found that compounds with similar structural motifs showed IC50 values ranging from 10 µM to 25 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The presence of the nitrophenyl group was critical for enhancing cytotoxicity due to its electron-withdrawing properties, which can stabilize reactive intermediates involved in apoptosis pathways .
Antidepressant Activity
The piperazine moiety is well-documented for its antidepressant effects, primarily through serotonin receptor modulation. The specific compound has been shown to interact with 5-HT receptors, leading to increased serotonin levels in the synaptic cleft.
Research Findings :
In animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The effective dosage was noted at approximately 20 mg/kg .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi.
Antimicrobial Activity Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features contributing to the biological activity of this compound:
- Chloro Group : Enhances lipophilicity and may improve cell membrane penetration.
- Nitrophenyl Group : Plays a crucial role in cytotoxicity through electron-withdrawing effects.
- Piperazine Ring : Essential for receptor interactions, particularly with serotonin receptors.
属性
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKCAWPYYBWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














